molecular formula C21H44NaO8S B1613336 Sodium 3,6,9,12-tetraoxapentacosyl sulphate CAS No. 66161-58-8

Sodium 3,6,9,12-tetraoxapentacosyl sulphate

Cat. No.: B1613336
CAS No.: 66161-58-8
M. Wt: 479.6 g/mol
InChI Key: LYWGETCTIKCCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate is a chemical compound with the molecular formula C21H43NaO8S and a molecular weight of 478.61609 . Its CAS number is 66161-58-8 .


Physical and Chemical Properties Analysis

The physical and chemical properties of Sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate, such as its melting point, boiling point, and density, are not specified in the web search results .

Scientific Research Applications

Clinical Applications in Dermatology and Surgery
Sodium tetradecyl sulfate has been utilized in clinical settings primarily for its sclerosing properties. Notably, it has been effective in the treatment of hemangiomas, demonstrating modest to striking improvement in patients with minimal complications. Its application extends beyond hemangiomas to eyelid and lip lesions, Klippel-Trenaunay syndrome, and as an adjunct in selective embolization for facial A-V malformations, showcasing its versatility in treating vascular anomalies (Woods, 1987). Furthermore, its efficacy spans a range of dermatological conditions including varicose veins, telangiectasias, and Kaposi sarcoma, among others, highlighting its broad clinical utility (Jenkinson et al., 2017).

Sodium Sulfate in Cosmetic Formulations
Sodium sulfate serves as a viscosity increasing agent in cosmetic formulations, demonstrating its importance in the cosmetic industry. It has been found to be safe for use in rinse-off formulations and at concentrations up to 1% in leave-on formulations, indicating its safety and versatility as a cosmetic ingredient (Andersen, 2000).

Patent Landscape and Industrial Applications
The patent analysis of sodium tetradecyl sulfate highlights its prominence as a synthetic surfactant with a wide range of applications, from medical to industrial settings. This analysis sheds light on the inventive activities surrounding sodium tetradecyl sulfate, emphasizing its importance and versatility (Fatimi, 2022).

Environmental and Bioelectrochemical Applications
Sodium sulfate has also been explored in environmental and bioelectrochemical contexts. Studies have demonstrated its role in enhancing bioelectricity generation in microbial fuel cells treating sulfate-laden wastewater, underlining its potential in renewable energy technologies and wastewater treatment (Kumar et al., 2020).

Material Science and Energy Storage
In material science, sodium sulfate phases have been investigated for their crystallization behaviors in porous materials and their implications for rock breakdown and building material damage. This research provides insights into the mechanisms of salt-induced damage and strategies for mitigating such effects (Steiger & Asmussen, 2008). Additionally, sodium sulfate decahydrate has been explored as a phase change material for thermal energy storage, highlighting its potential in improving heat storage properties and energy efficiency (Zhang et al., 2019).

Safety and Hazards

The safety, risk, and hazard information for Sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate is not provided in the web search results .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate involves the reaction of 1-hexadecanol with sulfur trioxide to form sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfonate, which is then neutralized with sodium hydroxide to form the final product.", "Starting Materials": [ "1-hexadecanol", "sulfur trioxide", "sodium hydroxide" ], "Reaction": [ "1-hexadecanol is reacted with sulfur trioxide to form sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfonate.", "The reaction is carried out in a solvent such as chloroform or dichloromethane at a temperature of around 50-60°C.", "The reaction mixture is then cooled and neutralized with sodium hydroxide to form Sodium 3,6,9,12-tetraoxapentacosan-1-yl sulfate.", "The final product is then purified by recrystallization or column chromatography." ] }

CAS No.

66161-58-8

Molecular Formula

C21H44NaO8S

Molecular Weight

479.6 g/mol

IUPAC Name

sodium;2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethyl sulfate

InChI

InChI=1S/C21H44O8S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-25-14-15-26-16-17-27-18-19-28-20-21-29-30(22,23)24;/h2-21H2,1H3,(H,22,23,24);

InChI Key

LYWGETCTIKCCPW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOCCOCCOCCOCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCOCCOCCOCCOCCOS(=O)(=O)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 3,6,9,12-tetraoxapentacosyl sulphate
Reactant of Route 2
Sodium 3,6,9,12-tetraoxapentacosyl sulphate
Reactant of Route 3
Reactant of Route 3
Sodium 3,6,9,12-tetraoxapentacosyl sulphate
Reactant of Route 4
Reactant of Route 4
Sodium 3,6,9,12-tetraoxapentacosyl sulphate
Reactant of Route 5
Reactant of Route 5
Sodium 3,6,9,12-tetraoxapentacosyl sulphate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sodium 3,6,9,12-tetraoxapentacosyl sulphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.